molecular formula C16H15N3O2 B5299564 3-{5-[3-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[3-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5299564
M. Wt: 281.31 g/mol
InChI Key: WLIUKEHLNFPGSV-UHFFFAOYSA-N
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Description

3-{5-[3-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a phenyl group substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[3-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions.

    Substitution with Pyridine: The oxadiazole intermediate is then reacted with a pyridine derivative to form the desired compound.

    Introduction of the Propan-2-yloxy Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{5-[3-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyridine ring.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-{5-[3-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{5-[3-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-[3-(Methoxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 3-{5-[3-(Ethoxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 3-{5-[3-(Butoxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

Uniqueness

3-{5-[3-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds with different alkoxy groups.

Properties

IUPAC Name

5-(3-propan-2-yloxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11(2)20-14-7-3-5-12(9-14)16-18-15(19-21-16)13-6-4-8-17-10-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIUKEHLNFPGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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